molecular formula C7H13BrO2 B14427329 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one CAS No. 80345-23-9

3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one

Cat. No.: B14427329
CAS No.: 80345-23-9
M. Wt: 209.08 g/mol
InChI Key: IDFQWAJDMUQSHC-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and two methyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-3,4-dimethylpentan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Bromo-4-oxo-3,4-dimethylpentan-2-one.

    Reduction: 3-Bromo-4-hydroxy-3,4-dimethylpentanol.

    Substitution: 3-Amino-4-hydroxy-3,4-dimethylpentan-2-one (when using amines).

Scientific Research Applications

3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxy-3-methylpentan-2-one: Similar structure but with one less methyl group.

    4-Hydroxy-3,4-dimethylpentan-2-one: Lacks the bromine atom.

    3-Bromo-4-oxo-3,4-dimethylpentan-2-one: Oxidized form of the compound.

Uniqueness

3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

80345-23-9

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromo-4-hydroxy-3,4-dimethylpentan-2-one

InChI

InChI=1S/C7H13BrO2/c1-5(9)7(4,8)6(2,3)10/h10H,1-4H3

InChI Key

IDFQWAJDMUQSHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C(C)(C)O)Br

Origin of Product

United States

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